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Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein is

a potent regulator of viral gene expression. A small, highly cationic fragment of this protein,

spanning residues 47-57, has garnered significant attention for its remarkable ability to traverse

biological membranes. This peptide, commonly referred to as TAT (47-57), has the amino acid

sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR)[1]. Its capacity to

penetrate cells has positioned it as a leading cell-penetrating peptide (CPP) for the delivery of a

wide range of therapeutic and diagnostic cargoes, including proteins, nucleic acids, and

nanoparticles[1][2]. Understanding the fundamental biophysical properties of TAT (47-57) is

paramount for its effective application in drug development and biomedical research. This

technical guide provides a comprehensive overview of the core biophysical characteristics of

the TAT (47-57) peptide, with a focus on its structure, membrane interaction, and translocation

mechanisms.

Core Biophysical Properties
The TAT (47-57) peptide is characterized by its high net positive charge at physiological pH,

primarily due to the presence of six arginine and two lysine residues[3]. This polycationic nature

is a key determinant of its interaction with negatively charged components of the cell surface

and plasma membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12387667?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC1779780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1779780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3098630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1303788/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure and Conformation
In aqueous solution, the TAT (47-57) peptide predominantly exists in a random coil

conformation, as indicated by circular dichroism (CD) spectroscopy[3]. This flexible structure is

thought to be advantageous for its interaction with the diverse and dynamic environment of the

cell surface. Upon interaction with lipid membranes, there is no significant induction of a helical

structure[3].

Data Presentation: Quantitative Biophysical
Parameters
The interaction of TAT (47-57) with lipid membranes has been quantitatively characterized by

various biophysical techniques. The following tables summarize key thermodynamic and kinetic

parameters from the literature.
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Parameter Value
Lipid
Composition

Method Reference

Dissociation

Constant (Kd)
32.0 ± 5.6 µM POPC

Second

Harmonic

Generation

[4]

7.5 ± 2.0 µM POPG

Second

Harmonic

Generation

[4]

Apparent Binding

Constant (Kapp)
~103 - 104 M-1 POPC/POPG

Isothermal

Titration

Calorimetry

[5][6]

Intrinsic Binding

Constant (Kp)
~1 - 10 M-1 POPC/POPG

Isothermal

Titration

Calorimetry

[5]

Reaction

Enthalpy (ΔH°)
~ -1.5 kcal/mol POPC/POPG

Isothermal

Titration

Calorimetry

[5][6]

Binding

Stoichiometry

(Peptide:Lipid)

~ 1:8 POPG Light Scattering [5][6]

Table 1: Thermodynamic Parameters of TAT (47-57) Binding to Model Lipid Membranes.

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-glycero-3-

phospho-(1'-rac-glycerol).

Membrane Translocation
The translocation of TAT (47-57) across the plasma membrane is a complex process that is

influenced by the lipid composition of the membrane. The presence of negatively charged

lipids, such as phosphatidylserine (PS), and lipids that induce negative membrane curvature,

like phosphatidylethanolamine (PE), has been shown to facilitate its translocation[7][8]. For

instance, rhodamine-tagged TAT (47-57) rapidly crosses giant unilamellar vesicles (GUVs)
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composed of PS/PC/PE, while its entry into GUVs made of only PS/PC is significantly slower[7]

[8].

Mechanisms of Cellular Uptake
The precise mechanism of TAT (47-57) cellular entry is still a subject of active research, with

evidence supporting multiple pathways. These can be broadly categorized into direct

penetration and endocytosis.
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Caption: Cellular uptake mechanisms of the TAT (47-57) peptide.

Interaction with the Cytoskeleton
Upon entering the cell, the TAT (47-57) peptide can interact with the actin cytoskeleton. This

interaction is thought to play a role in the subsequent intracellular trafficking of the peptide and
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its cargo. The highly cationic nature of the peptide facilitates a strong interaction with the

negatively charged filamentous actin (F-actin)[9]. This interaction can lead to the remodeling of

the cytoskeleton, which may promote cellular uptake through mechanisms like

macropinocytosis[9][10].
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Caption: Interaction of TAT (47-57) with the actin cytoskeleton.

Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Peptide-
Liposome Interaction
Objective: To determine the thermodynamic parameters (Kd, ΔH°, stoichiometry) of TAT (47-57)

binding to liposomes.

Methodology:

Sample Preparation:

Prepare a solution of TAT (47-57) peptide in the desired buffer (e.g., phosphate-buffered

saline, pH 7.4). The concentration should be accurately determined, typically in the range

of 40 µM.
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Prepare unilamellar liposomes of the desired lipid composition (e.g., POPC, POPC/POPG)

by extrusion. The final lipid concentration should be significantly higher than the peptide

concentration, for instance, 400 µM.

Ensure that the peptide and liposome solutions are in identical, degassed buffer to

minimize heats of dilution.

ITC Instrument Setup:

Set the experimental temperature (e.g., 25°C).

Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm, respectively).

Equilibrate the instrument until a stable baseline is achieved.

Titration:

Load the TAT (47-57) solution into the sample cell.

Load the liposome suspension into the injection syringe.

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the liposome

solution into the peptide solution.

Record the heat change associated with each injection.

Data Analysis:

Integrate the heat-flow peaks for each injection.

Subtract the heat of dilution, determined from a control experiment (titrating liposomes into

buffer).

Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to

extract the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy for Secondary
Structure Analysis
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Objective: To assess the secondary structure of TAT (47-57) in solution and upon interaction

with membrane-mimicking environments.

Methodology:

Sample Preparation:

Dissolve the TAT (47-57) peptide in an appropriate buffer (e.g., 10 mM phosphate buffer,

pH 7.4) to a final concentration of approximately 25-50 µM.

To mimic a membrane environment, prepare samples in the presence of liposomes or

membrane-mimetic solvents like 2,2,2-trifluoroethanol (TFE).

CD Spectrometer Setup:

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

Set the wavelength range, typically from 190 to 250 nm.

Set the scanning speed and the number of accumulations to obtain a good signal-to-noise

ratio.

Data Acquisition:

Record the CD spectrum of the buffer (or buffer with liposomes) as a baseline.

Record the CD spectrum of the peptide sample.

Subtract the baseline spectrum from the sample spectrum.

Data Analysis:

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

Analyze the shape of the spectrum to qualitatively determine the secondary structure

content. A minimum around 198 nm is characteristic of a random coil structure.
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Fluorescence Microscopy for Cellular Uptake
Visualization
Objective: To visualize the cellular uptake and intracellular localization of fluorescently labeled

TAT (47-57).

Methodology:

Cell Culture:

Culture cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides suitable for

microscopy.

Sample Preparation:

Prepare a stock solution of fluorescently labeled TAT (47-57) (e.g., FAM-labeled TAT (47-

57)).

Dilute the labeled peptide in cell culture medium to the desired final concentration (e.g., 1-

10 µM).

Cellular Incubation:

Replace the cell culture medium with the medium containing the labeled peptide.

Incubate the cells for a specific time period (e.g., 30-60 minutes) at 37°C in a CO2

incubator.

For studying uptake mechanisms, pre-incubate cells with endocytosis inhibitors if required.

Imaging:

Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove

extracellular peptide.

Image the cells using a confocal or fluorescence microscope with the appropriate filter

sets for the fluorophore used.
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Acquire images in different focal planes to assess intracellular localization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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